2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride

Pharmaceutical impurity profiling Ion-pair liquid chromatography Metformin quality control

Analytical labs developing metformin impurity methods face a critical gap: substituting generic triazine analogs for the pharmacopoeia-defined Guanylmelamine HCl introduces unknown retention shifts, risking ANDA rejection. Procure this EP-compliant, low-molecular-weight (204.62 g/mol) guanidino-triazine reference standard to de-risk method validation. - Delivers a relative retention time (RRT) of ~0.86 against metformin, enabling precise peak identification and system suitability (resolution NLT 3.0). - Established LOQ sensitivity (35-250 pg) in ion-pair HPLC supports ultra-trace LC-MS/MS calibrant or spiking standard preparation. - Supplier-provided characterization data conforms to EP regulatory guidelines, directly supporting Abbreviated New Drug Applications (ANDAs).

Molecular Formula C4H9ClN8
Molecular Weight 204.62 g/mol
CAS No. 2959-04-8
Cat. No. B124001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride
CAS2959-04-8
SynonymsN-(4-amino-3,6-dihydro-6-imino-1,3,5-triazin-2-yl)guanidine Hydrochloride;  (4,6-diamino-1,3,5-triazin-2-yl)guanidine Hydrochloride;  (4,6-Diamino-s-triazin-2-yl)guanidine;  Hydrochloride (Aminoiminomethyl)-1,3,5-triazine-2,4,6-triamine Hydrochloride;  M
Molecular FormulaC4H9ClN8
Molecular Weight204.62 g/mol
Structural Identifiers
SMILESC1(=NC(=NC(=N1)N=C(N)N)N)N.Cl
InChIInChI=1S/C4H8N8.ClH/c5-1(6)9-4-11-2(7)10-3(8)12-4;/h(H8,5,6,7,8,9,10,11,12);1H
InChIKeyZIZMTYLBNDRKDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Hydrochloride (CAS 2959-04-8): A Pharmacopoeial Impurity Reference with Unconfirmed Antitumor Pedigree


2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine hydrochloride, universally known as Guanylmelamine Hydrochloride, is a low-molecular-weight (204.62 g/mol) guanidino-triazine hybrid [1]. It is officially designated as Metformin EP Impurity B in the European Pharmacopoeia and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation, and quality control applications during commercial metformin production [2]. A single historical reference attributes antitumor (neoplasm inhibitor) activity to this compound [3], but no quantitative potency, selectivity, or in vivo data are retrievable from public databases, making the antitumor claim unverifiable for procurement decisions.

Why Metformin Impurity Profiles Cannot Be Substituted with Generic Melamine or Biguanide Analogs


Guanylmelamine HCl is not simply a melamine derivative or a generic biguanide; it is a specific guanidine-for-amino substitution product on the s-triazine scaffold that is formed under distinct synthetic conditions from dicyandiamide [1]. Its regulatory identity is defined by a precise chromatographic retention time and a detectable impurity limit, not by broad biological similarity [2]. Substituting another triazine analog, such as melamine, cyanoguanidine, or 1-methylbiguanidine, for Guanylmelamine HCl in a pharmacopoeial impurity method would alter both the chromatographic system suitability and the quantitative impurity profile of the finished drug product, risking regulatory non-compliance. The differential evidence below, albeit limited, isolates the specific chromatographic and pharmacopoeial attributes that anchor a procurement decision to this exact compound.

Limited but Verifiable Quantitative Differentiation of 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Hydrochloride Against Chromatographic Comparators


Relative Retention Time (RRT) Distinguishes Guanylmelamine HCl from Four Other Metformin Impurities in a Validated Ion-Pair HPLC System

In a validated ion-pair HPLC-DAD method separating metformin and five related impurities, 4,6-diamino-1,3,5-triazin-2-yl guanidine (the target compound) elutes with a distinct relative retention time (RRT) of approximately 0.86 relative to metformin (RRT = 1.0) [1]. The four other resolved impurities—cyanoguanidine, 1-methylbiguanidine, melamine, and N,N-dimethylmelamine—exhibit different RRTs, enabling unambiguous identification and quantification [1]. The USP monograph for Glyburide and Metformin Hydrochloride Tablets corroborates this RRT value for metformin related compound B [2].

Pharmaceutical impurity profiling Ion-pair liquid chromatography Metformin quality control

Limit of Quantitation (LOQ) Sensitivity Comparable to Other Metformin Impurities in the Compendial Method

The validated HPLC-UV method achieves an absolute limit of quantitation (LOQ) in the 35–250 pg range for all five impurities, including 4,6-diamino-1,3,5-triazin-2-yl guanidine, when detected at 218 nm [1]. This sensitivity is comparable to that for cyanoguanidine, 1-methylbiguanidine, melamine, and N,N-dimethylmelamine under the same conditions, meaning no single impurity requires a separate, less sensitive detection wavelength.

HPLC method validation Limit of quantitation Trace impurity analysis

Pharmacopoeial Identity: Guanylmelamine HCl is the Exclusive EP Impurity B and a Distinguished USP Metformin Related Compound

The European Pharmacopoeia defines Metformin Impurity B uniquely as (4,6-diamino-1,3,5-triazin-2-yl)guanidine hydrochloride [1]. The USP lists Metformin Related Compound B with a relative retention time of approximately 0.86 relative to metformin [2]. While USP nomenclature for Related Compound B can include 1-methylbiguanide in some contexts, the EP assignment to Guanylmelamine HCl is unambiguous and legally binding for EP-compliant analyses [1].

Pharmacopoeial compliance Reference standard Regulatory analytical methods

Absence of Quantifiable Antitumor Differentiation Limits Its Utility Beyond Impurity Standard Procurement

The sole literature citation for antitumor activity (Tomomatsu et al., 1975) provides no IC50, no tumor model, no comparison to a standard-of-care agent, and no data on structurally related triazines [1]. No selectivity profile, in vivo efficacy, or pharmacokinetic data are available for this compound versus any comparator, including melamine, hexamethylmelamine, or metformin. Therefore, any procurement decision driven by biological activity must treat the antitumor label as unvalidated. In contrast, hexamethylmelamine and its N-demethylated metabolites have published in vivo antitumor data with quantifiable efficacy in Sarcoma 180 and Lewis lung carcinoma models [2], providing a verifiable performance baseline that Guanylmelamine HCl currently does not meet.

Antitumor activity Evidence gap Research tool selection

Verifiable Application Scenarios for Procurement of 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Hydrochloride


Certified Reference Standard for EP Metformin Impurity B Quantitative Analysis

Procure Guanylmelamine HCl as the chemically defined, EP-compliant reference standard for HPLC-UV method development, system suitability testing, and impurity quantitation in metformin hydrochloride drug substance and finished product. Its relative retention time of approximately 0.86 enables peak identification and resolution control against metformin and other specified impurities [1]. Supplier-provided characterization data must conform to EP regulatory guidelines to support Abbreviated New Drug Applications (ANDAs) [2].

LC-MS/MS Method Development for Trace-Level Metformin Impurity Profiling

The established LOQ sensitivity (35–250 pg) for this compound in ion-pair HPLC [1] supports its use as a calibrant or spiking standard in LC-MS/MS method development for ultra-trace analysis of metformin impurities. Its distinct mass and chromatographic behavior differentiate it from isobaric interferences such as melamine or cyanoguanidine.

Synthetic Intermediate for Substituted Guanylmelamine Libraries in Exploratory Antitumor Screening

Despite the absence of published quantitative antitumor data for the parent compound, the guanylmelamine scaffold serves as a starting point for synthesizing substituted analogs described in the patent literature (e.g., US2537834A) [1]. Procurement of high-purity Guanylmelamine HCl enables in-house SAR exploration where biological activity can be generated de novo. Any procurement for this purpose should be accompanied by a clear plan for generating the missing potency and selectivity data, not relying on unverified antitumor claims.

System Suitability Standard for Resolution Testing Between Metformin and Its Desamino Impurity

In pharmacopoeial methods where resolution between metformin and metformin related compound B must be demonstrated (USP: RRT 0.86, resolution NLT 3.0 for certain separation systems), this compound provides the critical impurity peak for system suitability evaluation [1]. Its use ensures that the chromatographic system is capable of resolving the active pharmaceutical ingredient from a close-eluting impurity, a mandatory quality control parameter.

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